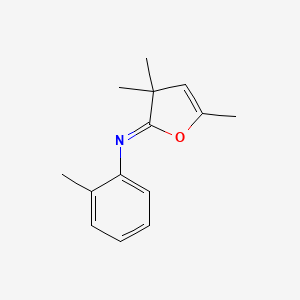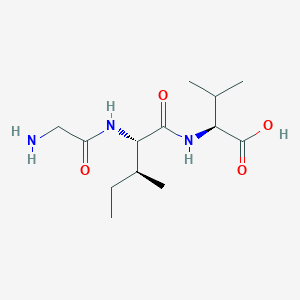
Glycyl-L-isoleucyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-isoleucyl-L-valine is a tripeptide composed of glycine, L-isoleucine, and L-valine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids glycine, L-isoleucine, and L-valine. The process often employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Glycyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications of the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled pH and temperature to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
科学的研究の応用
Glycyl-L-isoleucyl-L-valine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
作用機序
The mechanism of action of Glycyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide .
類似化合物との比較
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and L-valine.
Glycyl-L-isoleucine: A dipeptide composed of glycine and L-isoleucine.
L-isoleucyl-L-valine: A dipeptide composed of L-isoleucine and L-valine.
Uniqueness
Glycyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide can form specific interactions and adopt conformations that are different from those of its dipeptide counterparts, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
81156-23-2 |
|---|---|
分子式 |
C13H25N3O4 |
分子量 |
287.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H25N3O4/c1-5-8(4)11(15-9(17)6-14)12(18)16-10(7(2)3)13(19)20/h7-8,10-11H,5-6,14H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t8-,10-,11-/m0/s1 |
InChIキー |
COVXELOAORHTND-LSJOCFKGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


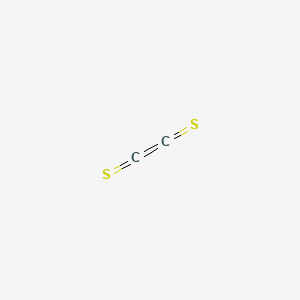
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
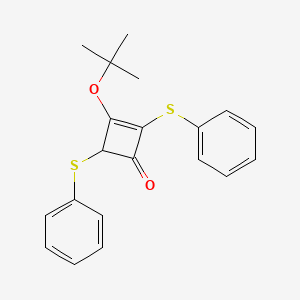
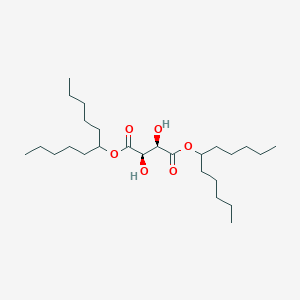
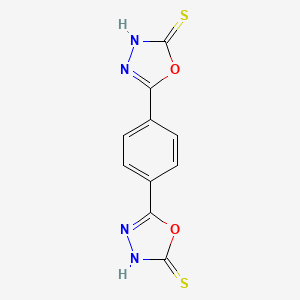
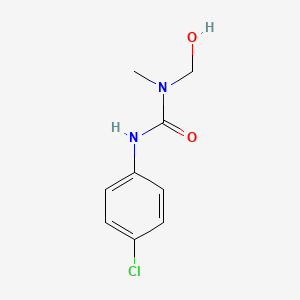
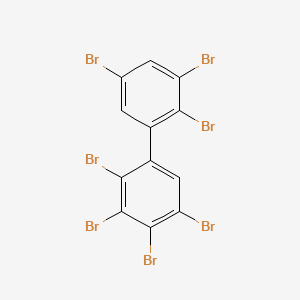
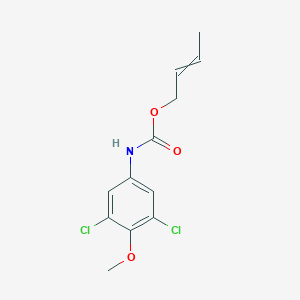
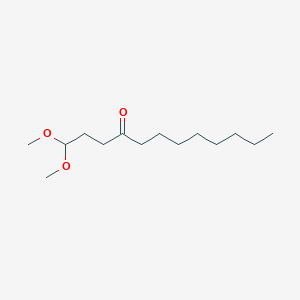
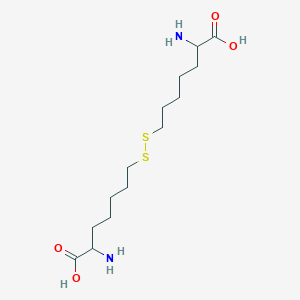
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
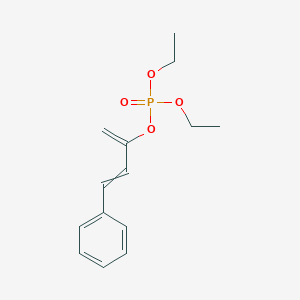
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
